molecular formula C12H14INO B8213910 N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide

N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide

Cat. No.: B8213910
M. Wt: 315.15 g/mol
InChI Key: FCODRUCDUHELKD-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H14INO It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is bonded to a 3-iodo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-iodo-4-methylaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction:

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The specific mechanism of action for N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The iodine atom and the cyclobutanecarboxamide moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)cyclobutanecarboxamide
  • N-(4-iodo-3-methylphenyl)cyclobutanecarboxamide
  • N-(3-bromo-4-methylphenyl)cyclobutanecarboxamide

Uniqueness

N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCODRUCDUHELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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